4-(2-Fluorobenzoyl)bibenzyl
Overview
Description
4-(2-Fluorobenzoyl)bibenzyl is an organic compound characterized by the presence of a fluorobenzoyl group attached to a bibenzyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)bibenzyl typically involves the reaction of 2-fluorobenzoyl chloride with bibenzyl in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Fluorobenzoyl chloride+Bibenzyl→this compound
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)bibenzyl can undergo various chemical reactions, including:
Oxidation: The bibenzyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The fluorobenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluorobenzoyl)bibenzyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzoyl)bibenzyl involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The bibenzyl moiety can also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Bibenzyl: The parent compound without the fluorobenzoyl group.
4-(2-Chlorobenzoyl)bibenzyl: Similar structure with a chlorine atom instead of fluorine.
4-(2-Bromobenzoyl)bibenzyl: Similar structure with a bromine atom instead of fluorine.
Uniqueness
4-(2-Fluorobenzoyl)bibenzyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(2-phenylethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO/c22-20-9-5-4-8-19(20)21(23)18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPYBOPRMYOGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426617 | |
Record name | 4-(2-FLUOROBENZOYL)BIBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374105-85-8 | |
Record name | 4-(2-FLUOROBENZOYL)BIBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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